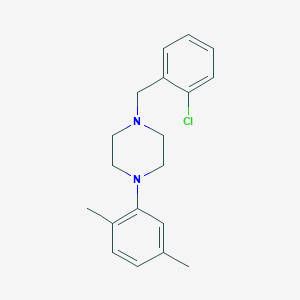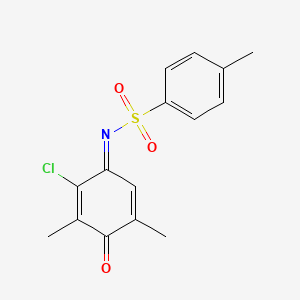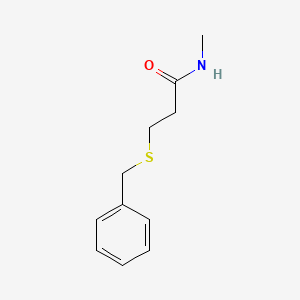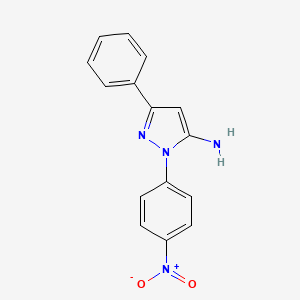![molecular formula C16H14F3NO2 B5816323 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine, also known as A-967079, is a potent and selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. It is widely expressed in the peripheral and central nervous system and plays a crucial role in pain sensation and inflammation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other related conditions.
作用机制
The mechanism of action of 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its binding to the pore region of TRPV1, thereby blocking the influx of cations into the cell. This results in the inhibition of pain sensation and inflammation.
Biochemical and Physiological Effects
2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to be selective for TRPV1, with little or no effect on other ion channels. 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine has a long half-life and is well-tolerated in animals, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine in lab experiments include its high potency and selectivity for TRPV1, as well as its long half-life and good tolerability in animals. However, its limitations include the need to use high concentrations to achieve the desired effects, as well as the potential for off-target effects at higher concentrations.
未来方向
There are several potential future directions for the use of 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine in scientific research. These include:
1. Investigating the role of TRPV1 in other conditions, such as neuropathic pain and itch.
2. Developing more potent and selective TRPV1 antagonists based on the structure of 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine.
3. Investigating the potential use of 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine in combination with other pain medications to enhance their efficacy.
4. Investigating the use of 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine in clinical trials for the treatment of pain and inflammation.
Conclusion
In conclusion, 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine is a potent and selective TRPV1 antagonist that has shown promise in the treatment of pain and inflammation. Its mechanism of action involves the inhibition of TRPV1 activation, resulting in the inhibition of pain sensation and inflammation. While there are limitations to its use in lab experiments, there are several potential future directions for its use in scientific research.
合成方法
The synthesis of 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine has been described in several publications. The most common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-methoxy-4-(1-propen-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction yields 2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine as a white solid with a purity of over 99%.
科学研究应用
2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine has been widely used in scientific research to investigate the role of TRPV1 in pain sensation and inflammation. It has been shown to be effective in blocking the activation of TRPV1 by various stimuli, including capsaicin, heat, and acid. This has led to its potential use as a therapeutic agent in pain management.
属性
IUPAC Name |
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-3-4-11-5-7-13(14(9-11)21-2)22-15-8-6-12(10-20-15)16(17,18)19/h3-10H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWRGQLPLPMNY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)



![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)

![3-benzyl-4,7-dimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)
![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)



